2-Piperidineethanol, 1-[1-oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2-propenyl]-, (E)-
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Overview
Description
FK 453 is a potent and selective adenosine A1 receptor antagonist with an IC50 value of 17.2 nM . It is known for its diuretic and renal vasodilatory activity . This compound is primarily used in scientific research and has shown significant potential in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
FK 453 can be synthesized through several routes. One common method involves the Wittig condensation of 2-phenylpyrazolo[1,5-a]pyridine-3-carboxaldehyde with trimethylphosphonoacetic acid methyl ester in hot toluene, followed by hydrolysis with sodium hydroxide to yield the corresponding free acid . This free acid is then reacted with thionyl chloride in dimethylformamide to form the acyl chloride, which is finally condensed with 2-(2-hydroxyethyl)piperidine using bis(trimethylsilyl)acetamide and triethylamine in dichloromethane .
Chemical Reactions Analysis
FK 453 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like cyclohexanone and aluminum isopropoxide.
Reduction: Hydrogenation over palladium on carbon in ethanol is a common reduction method.
Substitution: The compound can undergo substitution reactions, such as the Grignard reaction with 4-(dimethylamino)phenylmagnesium bromide.
Scientific Research Applications
FK 453 has a wide range of scientific research applications:
Mechanism of Action
FK 453 exerts its effects by selectively antagonizing the adenosine A1 receptor . This receptor is involved in various physiological processes, including the regulation of renal blood flow and sodium excretion . By blocking this receptor, FK 453 increases renal blood flow and promotes diuresis, making it useful in treating sodium-retaining diseases .
Comparison with Similar Compounds
FK 453 is unique due to its non-xanthine structure and high selectivity for the adenosine A1 receptor . Similar compounds include:
Istradefylline: A selective adenosine A2A receptor antagonist used in the treatment of Parkinson’s disease.
Diphylline: A xanthine derivative with bronchodilator and vasodilator properties.
Aminophylline: A nonselective phosphodiesterase inhibitor with bronchodilatory effects.
These compounds differ in their receptor selectivity and therapeutic applications, highlighting the unique properties of FK 453 as a selective adenosine A1 receptor antagonist .
Properties
Molecular Formula |
C23H25N3O2 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
(E)-1-[2-(2-hydroxyethyl)piperidin-1-yl]-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C23H25N3O2/c27-17-14-19-10-4-6-15-25(19)22(28)13-12-20-21-11-5-7-16-26(21)24-23(20)18-8-2-1-3-9-18/h1-3,5,7-9,11-13,16,19,27H,4,6,10,14-15,17H2/b13-12+ |
InChI Key |
OPLOPFHUHFGKMJ-OUKQBFOZSA-N |
Isomeric SMILES |
C1CCN(C(C1)CCO)C(=O)/C=C/C2=C3C=CC=CN3N=C2C4=CC=CC=C4 |
Canonical SMILES |
C1CCN(C(C1)CCO)C(=O)C=CC2=C3C=CC=CN3N=C2C4=CC=CC=C4 |
Origin of Product |
United States |
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